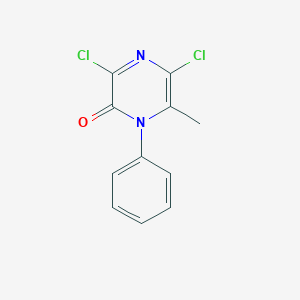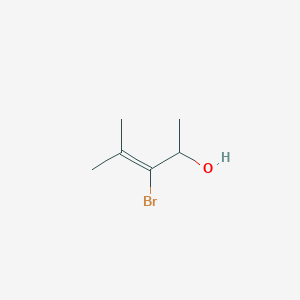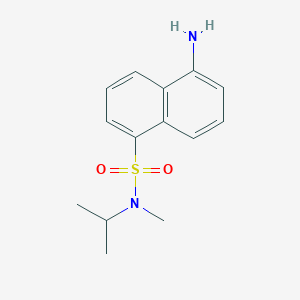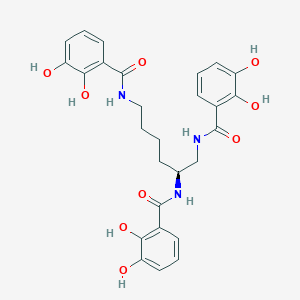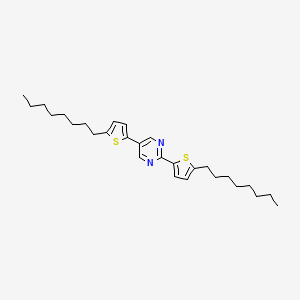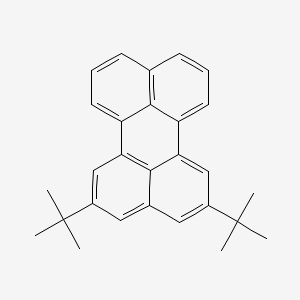
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is an organosilicon compound characterized by its unique silole ring structure. Siloles are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tetramethylsilane with a suitable silane precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form siloxane derivatives.
Reduction: Reduction reactions to modify the silole ring.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can introduce various functional groups into the silole ring.
Applications De Recherche Scientifique
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of electronic materials and as a component in specialized coatings.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole involves its interaction with molecular targets through its silole ring structure. The electronic properties of the silole ring allow it to participate in various chemical reactions and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar properties.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups that exhibit similar reactivity.
Uniqueness
2,3,4,5-Tetramethyl-1,1-bis(trimethylsilyl)-1H-silole is unique due to its specific silole ring structure and the presence of multiple methyl and trimethylsilyl groups, which confer distinct electronic and chemical properties.
Propriétés
Numéro CAS |
170308-80-2 |
|---|---|
Formule moléculaire |
C14H30Si3 |
Poids moléculaire |
282.64 g/mol |
Nom IUPAC |
trimethyl-(2,3,4,5-tetramethyl-1-trimethylsilylsilol-1-yl)silane |
InChI |
InChI=1S/C14H30Si3/c1-11-12(2)14(4)17(13(11)3,15(5,6)7)16(8,9)10/h1-10H3 |
Clé InChI |
KMPFTECIQLFMBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([Si](C(=C1C)C)([Si](C)(C)C)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


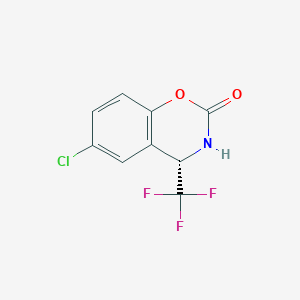
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
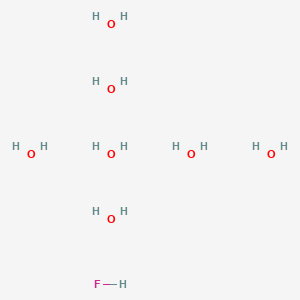
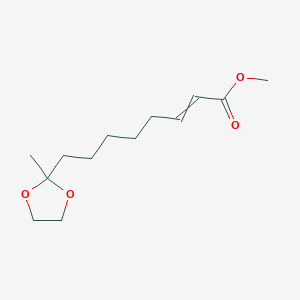
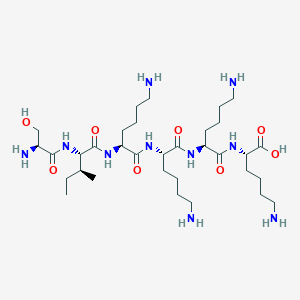
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

